(3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid
Description
(3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a cyanophenyl group and a carboxylic acid group
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c13-5-8-1-3-9(4-2-8)10-6-14-7-11(10)12(15)16/h1-4,10-11,14H,6-7H2,(H,15,16)/t10-,11+/m1/s1 |
InChI Key |
NSAIUTIMXGDOKA-MNOVXSKESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyanobenzaldehyde and ®-pyrrolidine-3-carboxylic acid.
Key Reactions: The key steps include the formation of an imine intermediate followed by reduction to form the pyrrolidine ring. The cyanophenyl group is introduced via a nucleophilic substitution reaction.
Reaction Conditions: Typical reaction conditions involve the use of solvents like dichloromethane or ethanol, with catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The cyanophenyl group can be reduced to an amine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Oxidized derivatives of the carboxylic acid group.
Reduction Products: Amino derivatives of the cyanophenyl group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a bromophenyl group instead of a cyanophenyl group.
(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid: Features a methylphenyl group, offering different reactivity and properties.
Uniqueness: (3R,4S)-4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
